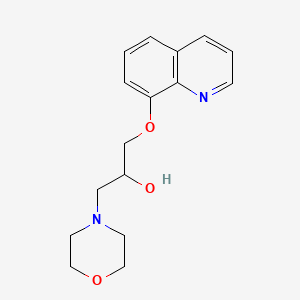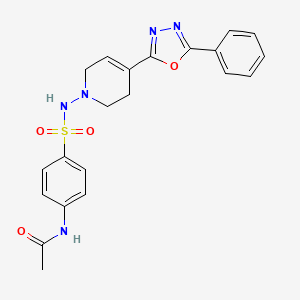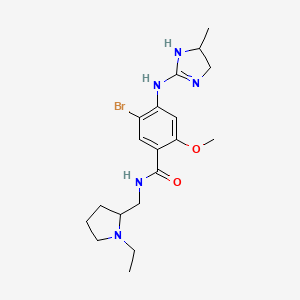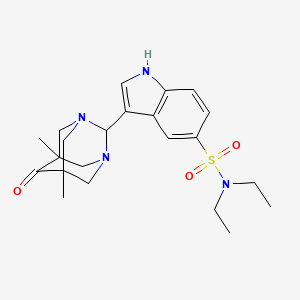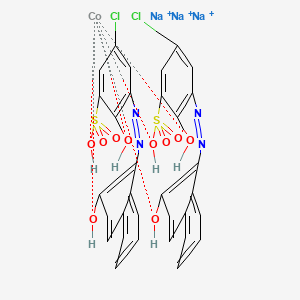
Trisodium bis(5-chloro-2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonato(3-))cobaltate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) is a complex compound known for its vibrant color and solubility in water. It is often used as a dye or pigment in various industrial applications due to its strong coloring properties .
Méthodes De Préparation
The synthesis of Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonic acid with 2-hydroxy-1-naphthylamine under azo coupling conditions. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final trisodium salt . Industrial production methods often involve large-scale batch reactions under controlled temperature and pH conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, affecting the color properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a complexometric indicator in titrations involving cobalt ions.
Biology: Employed in staining techniques for microscopy due to its strong coloring properties.
Medicine: Investigated for potential use in diagnostic assays and as a contrast agent in imaging techniques.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and hydroxyl groups facilitate strong coordination with metal ions, making it an effective complexing agent. The molecular targets and pathways involved include the interaction with metal ions in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and cobalt complexes, such as:
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]cobaltate(3-)
Compared to these compounds, Trisodium bis[5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato(3-)]cobaltate(3-) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and solubility characteristics .
Propriétés
Numéro CAS |
6771-86-4 |
|---|---|
Formule moléculaire |
C32H22Cl2CoN4Na3O10S2+3 |
Poids moléculaire |
885.5 g/mol |
Nom IUPAC |
trisodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid;cobalt |
InChI |
InChI=1S/2C16H11ClN2O5S.Co.3Na/c2*17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;;;;/h2*1-8,20-21H,(H,22,23,24);;;;/q;;;3*+1 |
Clé InChI |
MBZFPAZRIPAZRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




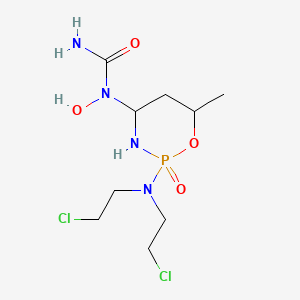
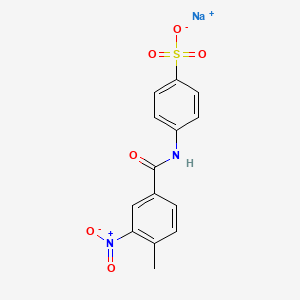
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)


